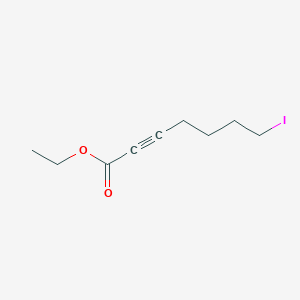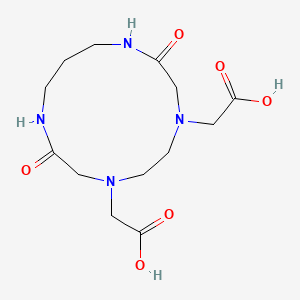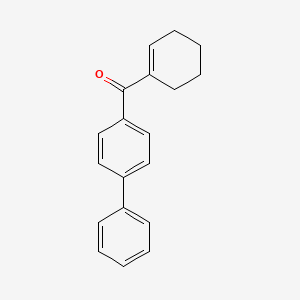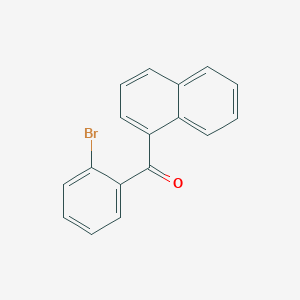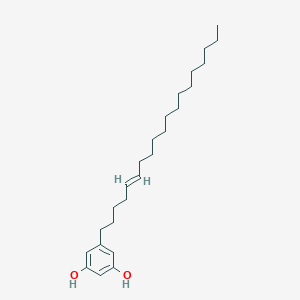
Cyclobutylpropanedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylpropanedial is an organic compound featuring a cyclobutane ring attached to a propanedial group This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutylpropanedial can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes followed by ring expansion to form the cyclobutane ring. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents . Another method involves the oxidation of cyclobutyl alcohols to form the corresponding aldehyde groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclobutylpropanedial undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Cyclobutylpropanoic acid
Reduction: Cyclobutylpropanediol
Substitution: Cyclobutyl derivatives with various functional groups
Scientific Research Applications
Cyclobutylpropanedial has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclobutylpropanedial involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Cyclobutylpropanedial can be compared with other cycloalkane derivatives, such as cyclopropylpropanedial and cyclopentylpropanedial . These compounds share similar structural features but differ in the size of the cycloalkane ring. This compound is unique due to the specific strain and reactivity associated with the four-membered cyclobutane ring .
List of Similar Compounds
- Cyclopropylpropanedial
- Cyclopentylpropanedial
- Cyclohexylpropanedial
This compound stands out due to its distinct ring strain and the resulting chemical reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
90253-05-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-cyclobutylpropanedial |
InChI |
InChI=1S/C7H10O2/c8-4-7(5-9)6-2-1-3-6/h4-7H,1-3H2 |
InChI Key |
RESHBFIIRDMULK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14350178.png)
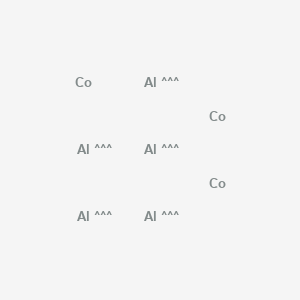
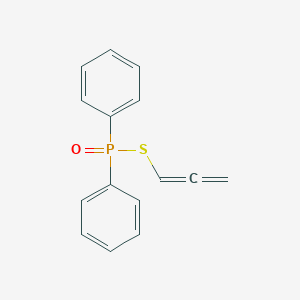
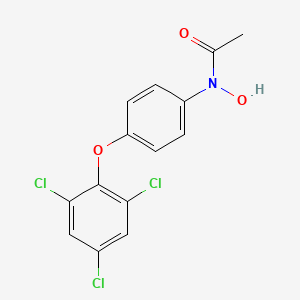

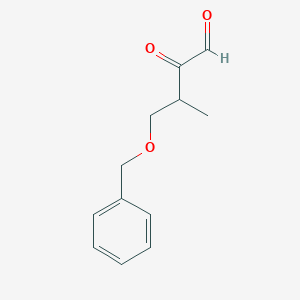
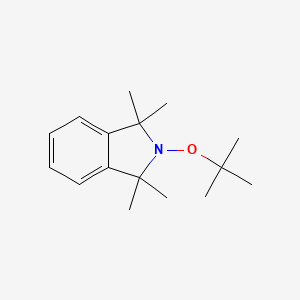
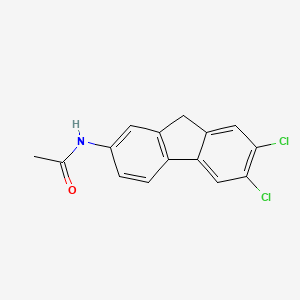
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
